molecular formula C8H9ClN2O4S B14519138 2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene CAS No. 63012-02-2

2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene

Cat. No.: B14519138
CAS No.: 63012-02-2
M. Wt: 264.69 g/mol
InChI Key: CFKAXEBXRJYCKX-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene is a chemical compound characterized by the presence of a thiophene ring substituted with nitro and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene typically involves the nitration of thiophene derivatives followed by chlorination. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for nitration, and chlorinating agents like thionyl chloride or phosphorus pentachloride for chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloro-2-methyl-2-nitropropyl)benzene
  • 2-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrothiophene

Uniqueness

2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene is unique due to the specific positioning of the nitro and chloro groups on the thiophene ring, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and industrial uses.

Properties

CAS No.

63012-02-2

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

2-(1-chloro-2-methyl-2-nitropropyl)-5-nitrothiophene

InChI

InChI=1S/C8H9ClN2O4S/c1-8(2,11(14)15)7(9)5-3-4-6(16-5)10(12)13/h3-4,7H,1-2H3

InChI Key

CFKAXEBXRJYCKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(S1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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